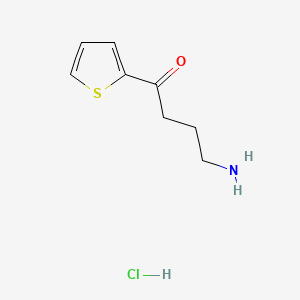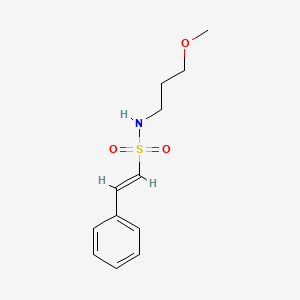
Tert-butyl 4-bromo-2-ethynylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-bromo-2-ethynylbenzoate: is an organic compound with the molecular formula C13H13BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by an ethynyl group. The tert-butyl group is attached to the carboxyl group of the benzoic acid. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of 2-ethynylbenzoic acid: The starting material, 2-ethynylbenzoic acid, is brominated at the 4-position using bromine in the presence of a catalyst such as iron(III) bromide.
Esterification: The resulting 4-bromo-2-ethynylbenzoic acid is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form tert-butyl 4-bromo-2-ethynylbenzoate.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Tert-butyl 4-bromo-2-ethynylbenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The ethynyl group can be oxidized to form various oxidized products, depending on the oxidizing agent used.
Reduction Reactions: The compound can undergo reduction reactions to convert the ethynyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides or primary amines, typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution Reactions: Products include tert-butyl 4-amino-2-ethynylbenzoate or tert-butyl 4-alkoxy-2-ethynylbenzoate.
Oxidation Reactions: Products include tert-butyl 4-bromo-2-oxo-benzoate.
Reduction Reactions: Products include tert-butyl 4-bromo-2-ethylbenzoate.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Tert-butyl 4-bromo-2-ethynylbenzoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to attach various biomolecules to synthetic scaffolds for research purposes.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-bromo-2-ethynylbenzoate involves its interaction with various molecular targets, depending on the specific application. In bioconjugation reactions, the ethynyl group can form covalent bonds with biomolecules, facilitating the attachment of synthetic scaffolds. In drug development, the compound’s bromine and ethynyl groups can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Tert-butyl 4-bromo-2-fluorobenzoate: Similar structure but with a fluorine atom instead of an ethynyl group.
Tert-butyl 4-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of an ethynyl group.
Tert-butyl 4-bromo-2-ethoxybenzoate: Similar structure but with an ethoxy group instead of an ethynyl group.
Uniqueness: Tert-butyl 4-bromo-2-ethynylbenzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. The ethynyl group allows for specific types of chemical reactions, such as click chemistry, which are not possible with the other similar compounds.
Propiedades
Fórmula molecular |
C13H13BrO2 |
|---|---|
Peso molecular |
281.14 g/mol |
Nombre IUPAC |
tert-butyl 4-bromo-2-ethynylbenzoate |
InChI |
InChI=1S/C13H13BrO2/c1-5-9-8-10(14)6-7-11(9)12(15)16-13(2,3)4/h1,6-8H,2-4H3 |
Clave InChI |
RUAIACVNIXFRML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)




![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)

![rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride](/img/structure/B13489090.png)




![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)
